2,4,6-Trimethoxyphenylacetic acid
Overview
Description
2,4,6-Trimethoxyphenylacetic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Growth and Herbicidal Activity : One study discusses how 2,4,6-trichlorophenoxyacetic acid (a related compound) can inhibit the effects of auxins in plants, affecting their growth behavior and herbicidal activity (Hoffmann, 1953).
Peptide Synthesis : Another research indicates that 2,4,6-trimethylbenzyl esters, which are structurally similar, are more easily cleaved by hydrogen bromide than other compounds, beneficial for peptide synthesis (Stewart, 1966).
Metabolic Effects in Plants : 2,4-dichlorophenoxyacetic acid, another related compound, has been shown to decrease carbohydrate catabolizing enzyme activity in cucumber plants. In contrast, it enhances enzyme activity in plants infected with cucumber mosaic virus (Makovcová & Šindelář, 1981).
Herbicide Mechanism : Studies have shown that 2,4-D, a well-known herbicide, mimics natural auxin at the molecular level, leading to abnormal growth and plant death in sensitive dicots (Song, 2014).
Bacterial Degradation : Certain Arthrobacter species can rapidly oxidize related compounds, such as 3,4-dihydroxy-5-methoxyphenylacetic acid, into pyruvate and acetoacetate, demonstrating the role of bacteria in the degradation of these compounds (Donnelly, Chapman, & Dagley, 1981).
Neurological Effects : Mescaline and its isomer, 2,3,4-trimethoxy--phenylethylamine, show different metabolic pathways in the central nervous system, which may influence their psychotomimetic activities (Seiler & Demisch, 1974).
Global Research Trends : The USA is a leading contributor to research on 2,4-D herbicide toxicity, with future studies likely focusing on molecular biology, gene expression, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Hepatotoxicity : The 2,4-D-CoA thioester, a metabolite of 2,4-D, could contribute to its hepatotoxicity by binding to proteins in the liver (Li, Grillo, & Benet, 2003).
Genotoxic Effects : Increasing concentrations of 2,4-D in maize seedlings have been shown to cause genotoxic effects, including changes in genomic template stability (Aksakal, Erturk, Sunar, Bozari, & Agar, 2013).
Mechanism of Action
Target of Action
A related compound, tris(2,4,6-trimethoxyphenyl)phosphine, has been reported to act as a lewis base, catalyzing oxa-michael reactions .
Mode of Action
This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both, resulting in various applications in preparative chemistry .
Biochemical Pathways
These reactions are a crucial part of synthetic organic chemistry and biochemistry, involved in the construction of carbon-carbon bonds .
Result of Action
The related compound has been shown to catalyze oxa-michael reactions, which could potentially lead to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the activity of the related compound, tris(2,4,6-trimethoxyphenyl)phosphine, is distinctly more concentration-dependent .
Properties
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-7-4-9(15-2)8(6-11(12)13)10(5-7)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJDJIVBWDQELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412736 | |
Record name | 2,4,6-Trimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104397-80-0 | |
Record name | 2,4,6-Trimethoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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